4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate chemical properties
4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate chemical properties
An In-depth Technical Guide to the Synthesis and Application of 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate
Abstract
This technical guide provides a comprehensive overview of 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate, a key reagent in modern organic synthesis. Primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction, this phosphonate enables the stereoselective synthesis of α,β-unsaturated esters, which are valuable intermediates in pharmaceutical and materials science. This document details the reagent's physicochemical properties, a robust protocol for its synthesis via the Michaelis-Arbuzov reaction, in-depth spectroscopic analysis, and a detailed workflow for its application in olefination reactions. The underlying principles and mechanistic considerations are emphasized to provide researchers with the expertise needed for successful application and optimization.
Introduction: The Role of Stabilized Phosphonates in Synthesis
The formation of carbon-carbon double bonds is a cornerstone of organic chemistry. The Horner-Wadsworth-Emmons (HWE) reaction represents one of the most reliable and widely used methods for this transformation, offering significant advantages over the classical Wittig reaction.[1] HWE reagents, which are phosphonate-stabilized carbanions, exhibit greater nucleophilicity and lower basicity than their phosphonium ylide counterparts.[2] This translates to milder reaction conditions and, critically, a simpler purification process, as the dialkyl phosphate byproduct is water-soluble and easily removed by aqueous extraction.[2][3]
The title compound, 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate (CAS 77924-28-8), is a specialized HWE reagent designed to introduce a succinate moiety into a target molecule. The presence of two distinct ester groups (tert-butyl and ethyl) allows for potential orthogonal deprotection strategies in complex multi-step syntheses. This guide serves as a practical resource for researchers aiming to leverage the unique synthetic utility of this reagent.
Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's properties is fundamental to its successful application. The key identifiers and computed properties for 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate are summarized below.
Compound Identity and Properties
| Property | Value | Source |
| IUPAC Name | 4-O-tert-butyl 1-O-ethyl 2-diethoxyphosphorylbutanedioate | PubChem[4] |
| CAS Number | 77924-28-8 | Santa Cruz Biotechnology[5] |
| Molecular Formula | C₁₄H₂₇O₇P | PubChem[4] |
| Molecular Weight | 338.33 g/mol | PubChem[4] |
| Appearance | Colorless to pale yellow oil (predicted) | --- |
| Boiling Point | > 150 °C at reduced pressure (estimated) | --- |
| Solubility | Soluble in common organic solvents (THF, CH₂Cl₂, Toluene, DMF) | --- |
Spectroscopic Analysis (Predicted)
While experimental spectra for this specific molecule are not publicly available, a detailed analysis based on its structure and data from analogous compounds allows for a reliable prediction of its key spectroscopic features. This information is vital for reaction monitoring and product confirmation.
¹H NMR (Proton Nuclear Magnetic Resonance): (Predicted for CDCl₃, 400 MHz)
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δ 4.05-4.25 (m, 6H): This complex multiplet arises from the two methylene protons of the ethyl ester (-OCH₂CH₃) and the four methylene protons of the two ethoxy groups on the phosphorus atom (-P(O)(OCH₂CH₃)₂).
-
δ 3.20-3.40 (m, 1H): The methine proton alpha to both the phosphonate group and the ethyl ester (-CH(P=O)-). This signal is expected to be a multiplet due to coupling with both the adjacent methylene protons and the phosphorus atom.
-
δ 2.60-2.95 (m, 2H): The two diastereotopic methylene protons adjacent to the methine and the tert-butyl ester (-CH-CH₂-COOtBu).
-
δ 1.45 (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).
-
δ 1.32 (t, J ≈ 7.1 Hz, 6H): A triplet for the six protons of the two methyl groups on the phosphonate ethoxy substituents (-P(O)(OCH₂CH₃)₂).
-
δ 1.25 (t, J ≈ 7.1 Hz, 3H): A triplet for the three protons of the ethyl ester methyl group (-OCH₂CH₃).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): (Predicted for CDCl₃, 101 MHz)
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δ 171.5 (d, ²JCP ≈ 5 Hz): Carbonyl carbon of the ethyl ester. The doublet splitting is due to two-bond coupling with the phosphorus atom.
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δ 169.8 (s): Carbonyl carbon of the tert-butyl ester.
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δ 81.0 (s): Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
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δ 63.0 (d, ²JCP ≈ 6 Hz): Methylene carbons of the phosphonate ethoxy groups (-P(O)(OCH₂)₂).
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δ 61.5 (s): Methylene carbon of the ethyl ester (-OCH₂CH₃).
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δ 45.0 (d, ¹JCP ≈ 130 Hz): Methine carbon directly attached to the phosphorus atom. This signal will show a large one-bond coupling constant.
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δ 34.0 (d, ²JCP ≈ 15 Hz): Methylene carbon adjacent to the phosphonate-bearing carbon (-CH-CH₂-COOtBu).
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δ 28.0 (s): Methyl carbons of the tert-butyl group (-C(CH₃)₃).
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δ 16.5 (d, ³JCP ≈ 6 Hz): Methyl carbons of the phosphonate ethoxy groups (-P(O)(OCH₂CH₃)₂).
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δ 14.1 (s): Methyl carbon of the ethyl ester (-OCH₂CH₃).
³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance):
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The ³¹P NMR spectrum is expected to show a single resonance in the range of δ +20 to +25 ppm (relative to 85% H₃PO₄), which is characteristic of alkyl phosphonates.
Synthesis via Michaelis-Arbuzov Reaction
The most direct and efficient method for synthesizing alkyl phosphonates is the Michaelis-Arbuzov reaction.[1][6][7] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, followed by dealkylation of the resulting phosphonium salt intermediate.
Reaction Mechanism
The synthesis of 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate proceeds via the reaction of a suitable starting material, ethyl 4-tert-butyl 2-bromosuccinate, with triethyl phosphite.
Caption: Mechanism of the Michaelis-Arbuzov reaction.
Experimental Protocol: Synthesis
This protocol is a representative procedure adapted from established methods for the Michaelis-Arbuzov reaction and should be optimized for specific laboratory conditions.
Materials:
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Ethyl 4-tert-butyl 2-bromosuccinate (1.0 equiv)
-
Triethyl phosphite (1.1 - 1.5 equiv)
-
Anhydrous toluene (optional, for high-boiling point substrates)
Procedure:
-
Setup: Equip a two-necked round-bottom flask with a reflux condenser and a dropping funnel. Ensure the apparatus is flame-dried or oven-dried and maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Charge the flask with ethyl 4-tert-butyl 2-bromosuccinate. Begin vigorous stirring.
-
Reaction Initiation: Add triethyl phosphite dropwise to the stirred substrate. The reaction is often exothermic. For less reactive halides, the mixture should be heated to reflux (typically 120-160 °C).[7]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or ¹H NMR (observing the disappearance of the starting material's α-proton and the appearance of the product's phosphonate-coupled proton). The reaction typically takes 4-8 hours at reflux.
-
Workup & Purification: a. Cool the reaction mixture to room temperature. b. Remove the volatile byproduct (bromoethane) and any excess triethyl phosphite under reduced pressure using a rotary evaporator. c. The crude product, a viscous oil, can be purified by vacuum fractional distillation or by column chromatography on silica gel (using an ethyl acetate/hexane gradient) to yield the pure phosphonate as a colorless oil.
Application in the Horner-Wadsworth-Emmons Reaction
The primary utility of this reagent is to generate α,β-unsaturated esters with high stereoselectivity. The phosphonate is first deprotonated with a suitable base to form a nucleophilic carbanion, which then attacks an aldehyde or ketone.
Reaction Mechanism and Stereoselectivity
The HWE reaction proceeds through a series of reversible steps, culminating in the irreversible elimination of a water-soluble phosphate salt to form the alkene. The thermodynamic stability of the intermediates and transition states dictates the stereochemical outcome.
Caption: General Mechanism of the HWE Reaction.
Causality of Stereoselectivity: The HWE reaction almost exclusively yields the thermodynamically more stable (E)-alkene .[1][2][3] This is because the initial addition of the carbanion to the aldehyde is reversible, allowing the intermediates to equilibrate to the most stable anti-conformation. This conformation, which minimizes steric repulsion between the R and R' groups, proceeds through a lower energy transition state to form the (E)-product.[3]
Experimental Protocol: HWE Olefination
This protocol describes a general procedure for the reaction with a model aldehyde, such as benzaldehyde. Conditions should be optimized for different substrates.
Materials:
-
4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate (1.1 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde (e.g., benzaldehyde) (1.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Setup: Add NaH to a flame-dried, two-necked round-bottom flask under an inert atmosphere. Wash the NaH with anhydrous hexane (x2) to remove the mineral oil, carefully decanting the hexane wash. Add anhydrous THF to the flask.
-
Carbanion Formation: Cool the stirred NaH suspension to 0 °C in an ice bath. Slowly add a solution of the phosphonate reagent in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases. This indicates the complete formation of the phosphonate carbanion.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of the aldehyde in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the aldehyde is consumed.
-
Workup & Purification: a. Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. The crude product can be purified by flash column chromatography on silica gel to afford the pure α,β-unsaturated ester, which can be analyzed by ¹H NMR to determine the E/Z ratio.
Safety and Handling
Hazard Identification:
-
While a specific safety data sheet for this compound is not available, analogous phosphonate esters are known to cause skin and eye irritation.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and strong bases.
Conclusion
4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate is a valuable and versatile reagent for the stereoselective synthesis of (E)-α,β-unsaturated esters. Its utility is rooted in the reliability and favorable reaction profile of the Horner-Wadsworth-Emmons reaction. By understanding the principles of its synthesis via the Michaelis-Arbuzov reaction and the mechanistic nuances that govern its high E-selectivity in olefination, researchers can effectively incorporate this building block into complex synthetic pathways. The detailed protocols and analytical insights provided in this guide offer a solid foundation for the successful application of this powerful synthetic tool.
References
- Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958, 91 (1), 61-63. (Link not available)
-
PubChem. 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate. National Center for Biotechnology Information. [Link]
- Wadsworth, W. S., Jr.; Emmons, W. D. J. Am. Chem. Soc.1961, 83 (7), 1733–1738. (Link not available)
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction. [Link]
-
Organic Chemistry Portal. Arbuzov Reaction. [Link]
-
J&K Scientific LLC. Michaelis–Arbuzov reaction. [Link]
-
Wikipedia. Michaelis–Arbuzov reaction. [Link]
-
Schubert, T. et al. Crystal structure of ethyl 2-(diethoxyphosphoryl)-2-(2,3,4-trimethoxyphenyl)acetate. Acta Cryst.2014 , E70, o897. [Link]
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- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
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- 4. 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate | C14H27O7P | CID 11121291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
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